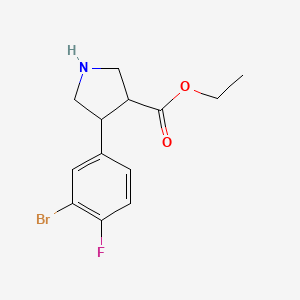

Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate

Beschreibung

Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate is a brominated and fluorinated pyrrolidine derivative with a molecular formula of C₁₃H₁₅BrFNO₂ (calculated molecular weight: 317.2 g/mol). The compound features a pyrrolidine ring substituted at position 4 with a 3-bromo-4-fluorophenyl group and at position 3 with an ethyl ester moiety. This structure combines halogenated aromaticity with the conformational flexibility of a five-membered saturated ring, making it a candidate for pharmaceutical and materials science applications.

Eigenschaften

Molekularformel |

C13H15BrFNO2 |

|---|---|

Molekulargewicht |

316.17 g/mol |

IUPAC-Name |

ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C13H15BrFNO2/c1-2-18-13(17)10-7-16-6-9(10)8-3-4-12(15)11(14)5-8/h3-5,9-10,16H,2,6-7H2,1H3 |

InChI-Schlüssel |

KNDHBWZCVXKTTB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1CNCC1C2=CC(=C(C=C2)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 3-Bromo-4-fluorophenyl Precursors

A critical intermediate is 3-bromo-4-fluorobenzaldehyde or related halogenated aromatic compounds. A patented method (CN109912396B) describes an environmentally safer synthesis of 3-bromo-4-fluorobenzaldehyde involving:

- Dissolving 4-fluorobenzaldehyde in dichloromethane (Solution A)

- Preparing an aqueous solution of sodium bromide and hydrochloric acid (Solution B)

- Mixing Solutions A and B under ultrasonic irradiation while slowly adding sodium hypochlorite aqueous solution at 20–25 °C

- Phase separation, washing, drying, and crystallization at 31 °C to obtain pure 3-bromo-4-fluorobenzaldehyde

This method avoids highly toxic chlorine gas and provides a safer bromination route with good purity and yield control.

Pyrrolidine Ring Formation and Functionalization

A representative synthetic route for the pyrrolidine core and subsequent functionalization is outlined in patent CN111072543B, which, while describing a related pyrrolidine-3-carboxylic acid derivative, provides valuable insights applicable to this compound:

Nucleophilic Substitution : Starting from glycine ethyl ester and a halogenated reagent (e.g., 3-bromo-4-fluorobenzyl halide), a nucleophilic substitution reaction forms an intermediate compound bearing the aromatic substituent.

Ring Closure : Reaction with ethyl acrylate and lithium tert-butoxide under closed-loop conditions induces cyclization to form the pyrrolidine ring.

Coupling Reaction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) with vinyl boronates or related reagents introduces or modifies substituents on the pyrrolidine ring.

Catalytic Hydrogenation and Deprotection : Catalytic hydrogenation with ruthenium complexes and subsequent hydrolysis/deprotection steps yield the target ethyl ester-substituted pyrrolidine.

This sequence is notable for its mild reaction conditions, high chiral purity, and relatively high yields, making it suitable for scale-up.

Direct Coupling Approach for Aromatic Substitution

An alternative approach involves palladium-catalyzed cross-coupling to attach the 3-bromo-4-fluorophenyl group directly onto a preformed pyrrolidine scaffold. Key parameters include:

- Use of palladium tetrakis(triphenylphosphine) as catalyst

- Bases such as potassium carbonate to facilitate coupling

- Controlled temperatures (60–80 °C) to optimize reaction rate and minimize side reactions

- Acid-catalyzed esterification of the carboxylic acid intermediate with ethanol to form the ethyl ester

Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate gradients, and product identity is confirmed by nuclear magnetic resonance and liquid chromatography-mass spectrometry.

Comparative Analysis of Preparation Methods

| Step | Method Description | Advantages | Limitations |

|---|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde synthesis | Ultrasonic bromination of 4-fluorobenzaldehyde with NaBr/HCl/NaOCl | Safer, avoids toxic chlorine gas; good purity | Requires ultrasonic equipment; temperature control critical |

| Pyrrolidine ring formation | Nucleophilic substitution, cyclization with ethyl acrylate, Pd-catalyzed coupling | High chiral purity; mild conditions; scalable | Multi-step; requires palladium catalysts; sensitive to moisture |

| Direct coupling of aromatic group | Pd-catalyzed Suzuki or Stille coupling on pyrrolidine scaffold | Efficient aromatic substitution; modular | Requires expensive catalysts; careful base and solvent choice |

| One-pot cycloaddition | Iodine/K2CO3 catalyzed three-component reaction | Simplified procedure; good yields | Limited substrate scope; not yet demonstrated for this compound |

Characterization and Purification Notes

Nuclear Magnetic Resonance Spectroscopy : Proton and carbon NMR, including 2D techniques (COSY, HSQC), are essential for confirming substitution patterns and ring conformation. Bromine and fluorine substituents cause characteristic deshielding shifts in aromatic protons.

Mass Spectrometry : LC-MS with high-resolution mass spectrometry confirms molecular weight and isotopic patterns (notably bromine M+2 peaks).

Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients is standard for purification. Recrystallization from ethanol/water mixtures can improve purity and aid in stereochemical analysis.

X-ray Crystallography : Single-crystal X-ray diffraction can be used to resolve stereochemistry and confirm molecular structure when crystals are obtainable.

Analyse Chemischer Reaktionen

Esterification Reactions

The hydroxymethyl group undergoes esterification with alcohols under acidic or catalytic conditions. For example:

-

Reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the methyl ester derivative.

-

Reaction with benzyl alcohol using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) forms the corresponding benzyl ester.

Example Conditions :

| Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methanol | H<sub>2</sub>SO<sub>4</sub> | Toluene | Reflux | 85% |

| Benzyl alcohol | DCC/DMAP | DCM | RT | 78% |

Oxidation Reactions

The hydroxymethyl group is oxidized to a carboxylic acid, forming 3-(trifluoromethyl)terephthalic acid. Common oxidizing agents include:

-

KMnO<sub>4</sub> in acidic or neutral aqueous conditions.

-

CrO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> (Jones reagent).

Example Reaction :

Conditions and Outcomes :

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub> | 80°C | 90% |

| CrO<sub>3</sub> | Acetone | 0–25°C | 82% |

Nucleophilic Substitution

The hydroxymethyl group can be converted to a better leaving group (e.g., –CH<sub>2</sub>Br) for substitution reactions:

-

Bromination using PBr<sub>3</sub> or HBr yields 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid .

-

Subsequent substitution with amines or thiols produces derivatives such as 4-(aminomethyl) or 4-(thiolmethyl) analogs.

Example Bromination :

Bromination Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| PBr<sub>3</sub> | CCl<sub>4</sub> | 0–5°C | 75% |

| NBS | CCl<sub>4</sub>/BPO | Reflux | 84% |

Protection/Deprotection Strategies

The hydroxymethyl group is often protected to prevent undesired reactions during multi-step syntheses:

-

Silylation with TMSCl (trimethylsilyl chloride) forms –CH<sub>2</sub>OTMS.

-

Acetylation with acetic anhydride yields –CH<sub>2</sub>OAc.

Protection Example :

Condensation Reactions

The hydroxymethyl group participates in acetal or ketal formation:

-

Reaction with acetone under acidic conditions forms a cyclic acetal.

-

Use of formaldehyde generates a methylene bridge.

Amide Formation

The carboxylic acid group reacts with amines to form amides, facilitated by coupling agents like EDC/HOBt:

Conditions :

| Amine | Coupling Agent | Solvent | Yield |

|---|---|---|---|

| Benzylamine | EDC/HOBt | DMF | 88% |

| Aniline | DCC | THF | 72% |

Decarboxylation

Under high-temperature or basic conditions, the carboxylic acid group undergoes decarboxylation:

Decarboxylation Conditions :

| Base | Temperature | Yield |

|---|---|---|

| NaOH | 200°C | 65% |

| Py |

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative with a combination of functional groups that give it distinct chemical and biological properties. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry It can be used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

- Biology It is investigated for potential biological activities like antimicrobial, antiviral, and anticancer properties.

- Medicine It is explored for potential therapeutic applications, including drug development and pharmacological studies.

- Industry It is utilized in the development of new materials, agrochemicals, and specialty chemicals.

Anticancer Properties

Pyrrolidine compound derivatives have demonstrated anticancer activity. this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: In vitro assays showed that this compound significantly inhibited the proliferation of human cancer cell lines, outperforming standard chemotherapeutic agents like cytarabine in certain contexts.

Table 1: Anticancer Activity Comparison

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.2 | MCF-7 (Breast Cancer) |

| Cytarabine | 10.5 | MCF-7 |

| Control | >50 | MCF-7 |

The proposed mechanism by which this compound exerts its anticancer effects includes:

- Inhibition of MDM2: This compound has been found to inhibit the murine double minute 2 (MDM2) protein, which is known to regulate p53, a crucial tumor suppressor.

- Induction of Apoptosis: Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by enhanced caspase activity and PARP cleavage.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

- Absorption: The compound demonstrates good oral bioavailability due to its lipophilic nature.

- Metabolism: It is primarily metabolized in the liver, with cytochrome P450 enzymes playing a significant role.

Chemical Reactions

This compound can undergo various types of chemical reactions:

- Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

- Substitution: The bromine atom in the 3-bromo-4-fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Wirkmechanismus

The mechanism of action of Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Structural Validation and Computational Tools

- Crystallography : Programs like SHELXL () and WinGX/ORTEP () are critical for resolving pyrrolidine ring puckering and validating substituent positions .

- Validation Metrics : Parameters such as R-factors and electron density maps () ensure accuracy in structural determination, particularly for halogenated compounds .

Biologische Aktivität

Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

- Formation of Pyrrolidine Derivative : The initial step involves the reaction of an appropriate amine with an ester compound to form the pyrrolidine backbone.

- Bromination and Fluorination : Subsequent bromination and fluorination are carried out using standard electrophilic substitution methods.

- Carboxylation : The final step involves the introduction of the carboxylate group, which can be achieved through various carboxylation techniques.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Case Study : In vitro assays showed that this compound significantly inhibited the proliferation of human cancer cell lines, outperforming standard chemotherapeutic agents like cytarabine in certain contexts .

Table 1: Anticancer Activity Comparison

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.2 | MCF-7 (Breast Cancer) |

| Cytarabine | 10.5 | MCF-7 |

| Control | >50 | MCF-7 |

The proposed mechanism by which this compound exerts its anticancer effects includes:

- Inhibition of MDM2 : This compound has been found to inhibit the murine double minute 2 (MDM2) protein, which is known to regulate p53, a crucial tumor suppressor .

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by enhanced caspase activity and PARP cleavage.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

- Absorption : The compound demonstrates good oral bioavailability due to its lipophilic nature.

- Metabolism : It is primarily metabolized in the liver, with cytochrome P450 enzymes playing a significant role.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 4-(3-bromo-4-fluorophenyl)pyrrolidine-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions to introduce the 3-bromo-4-fluorophenyl group to a pyrrolidine scaffold. Key steps include:

- Coupling Reactions : Use Suzuki-Miyaura coupling with aryl boronic acids or Stille coupling with organotin reagents to attach the aryl moiety. Catalyst systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) significantly impact coupling efficiency .

- Esterification : Ethyl ester formation via acid-catalyzed esterification of the corresponding carboxylic acid intermediate. Anhydrous conditions and controlled temperatures (60–80°C) minimize hydrolysis side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity. LC-MS and NMR should confirm absence of unreacted starting materials or dehalogenation byproducts .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can data discrepancies be resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC). The bromine and fluorine substituents induce distinct deshielding effects on adjacent protons. For example, the aromatic protons near bromine may appear downfield (δ 7.5–8.0 ppm) .

- LC-MS : Monitor molecular ion clusters (M, M+2 for bromine isotopes) to confirm molecular weight. Discrepancies in mass data may arise from incomplete purification or in-source fragmentation; repeat analysis with higher-resolution instruments (HRMS) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) by growing single crystals in slow-evaporating solvents (e.g., EtOH/water mixtures) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity or stereochemical outcomes in the synthesis of this compound?

- Methodological Answer :

- Transition State Modeling : Use DFT (B3LYP/6-31G*) to evaluate energy barriers for cross-coupling steps. Bromine’s steric bulk may hinder transmetalation, favoring alternative pathways .

- Conformational Analysis : Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate pyrrolidine ring puckering. Discrepancies >0.3 ppm suggest unaccounted solvent effects or crystal packing influences .

- Solvent Optimization : COSMO-RS simulations predict solubility trends, guiding solvent selection for recrystallization (e.g., ethyl acetate vs. dichloromethane) .

Q. What strategies mitigate competing side reactions (e.g., debromination or ester hydrolysis) during the functionalization of this compound?

- Methodological Answer :

- Debromination Prevention : Use mild reducing agents (e.g., Zn/NH₄Cl) instead of harsh conditions (e.g., H₂/Pd-C). Monitor reaction progress via TLC to halt before over-reduction .

- Ester Stability : Conduct reactions under anhydrous conditions (molecular sieves) with buffered pH (6–8) to avoid acid-/base-catalyzed hydrolysis. Tertiary amine additives (e.g., Et₃N) neutralize generated HBr .

- Byproduct Identification : Employ GC-MS or MALDI-TOF to detect low-abundance impurities. Compare fragmentation patterns with known side products (e.g., dehalogenated analogs) .

Q. How do steric and electronic effects of the 3-bromo-4-fluorophenyl substituent influence the compound’s participation in cross-coupling reactions compared to other aryl halides?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing bromine and fluorine reduce electron density on the aryl ring, slowing oxidative addition in Pd-catalyzed couplings. Use electron-rich ligands (e.g., SPhos) to enhance catalytic activity .

- Steric Effects : Ortho-substituents (bromine) increase steric hindrance, reducing coupling efficiency with bulky substrates. Screen alternative catalysts (e.g., Pd-Ad2nBu) or switch to nickel-based systems for sterically challenging reactions .

- Comparative Studies : Benchmark against 4-fluorophenyl or 3-chlorophenyl analogs in model reactions (e.g., Suzuki coupling). Kinetic studies (NMR monitoring) quantify rate differences attributable to substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.